molecular formula C13H17N3O2 B2594434 N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 953900-28-2

N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B2594434
CAS No.: 953900-28-2
M. Wt: 247.298
InChI Key: QZSOWPKRVJGHGX-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a pyrrolidinone ring attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylbenzoic acid and 2-pyrrolidinone.

    Amidation Reaction: The carboxylic acid group of 4-amino-2-methylbenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 2-pyrrolidinone to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors could also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-methylphenyl)acetamide: Lacks the pyrrolidinone ring.

    N-(4-nitro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide: Contains a nitro group instead of an amino group.

    N-(4-amino-2-methylphenyl)-2-(2-hydroxy-1-yl)acetamide: Contains a hydroxyl group instead of a carbonyl group in the pyrrolidinone ring.

Uniqueness

N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the presence of both an amino group and a pyrrolidinone ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-7-10(14)4-5-11(9)15-12(17)8-16-6-2-3-13(16)18/h4-5,7H,2-3,6,8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSOWPKRVJGHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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